molecular formula C14H11FO3 B1388555 4-(3-Fluorophenyl)-3-methoxybenzoic acid CAS No. 1214349-25-3

4-(3-Fluorophenyl)-3-methoxybenzoic acid

Cat. No.: B1388555
CAS No.: 1214349-25-3
M. Wt: 246.23 g/mol
InChI Key: MLTXOOKNUUBLHJ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-methoxybenzoic acid is an aromatic compound that features a fluorine atom attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

4-(3-Fluorophenyl)-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
  • 4-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

Uniqueness

4-(3-Fluorophenyl)-3-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and overall performance in various applications .

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXOOKNUUBLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673397
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-25-3
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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